
N-(4-hydroxy-2-methylphenyl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-hydroxy-2-methylphenyl)ethanesulfonamide, also known as NHMES, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NHMES belongs to the class of sulfonamide compounds, which are widely used in the pharmaceutical industry as antibacterial, antifungal, and diuretic agents. However, NHMES has shown promise in treating a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. In
Mecanismo De Acción
N-(4-hydroxy-2-methylphenyl)ethanesulfonamide exerts its therapeutic effects by targeting several key pathways in the body. One of the main mechanisms of action is inhibition of the enzyme carbonic anhydrase, which is involved in several physiological processes, including acid-base balance and fluid secretion. N-(4-hydroxy-2-methylphenyl)ethanesulfonamide also inhibits the activity of matrix metalloproteinases (MMPs), enzymes that play a role in tissue remodeling and cancer progression. Additionally, N-(4-hydroxy-2-methylphenyl)ethanesulfonamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in cellular defense against oxidative stress and inflammation.
Biochemical and Physiological Effects
N-(4-hydroxy-2-methylphenyl)ethanesulfonamide has been shown to have several biochemical and physiological effects. In addition to its inhibitory effects on carbonic anhydrase and MMPs, N-(4-hydroxy-2-methylphenyl)ethanesulfonamide has been shown to modulate the activity of several other enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation. N-(4-hydroxy-2-methylphenyl)ethanesulfonamide has also been shown to increase the levels of glutathione, a key antioxidant in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-hydroxy-2-methylphenyl)ethanesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has low toxicity, making it a safe and cost-effective compound to work with. However, N-(4-hydroxy-2-methylphenyl)ethanesulfonamide has some limitations as well. It is not very water-soluble, which can make it difficult to administer in vivo. In addition, N-(4-hydroxy-2-methylphenyl)ethanesulfonamide has a relatively short half-life, which may limit its effectiveness in some applications.
Direcciones Futuras
There are several future directions for research on N-(4-hydroxy-2-methylphenyl)ethanesulfonamide. One area of interest is the development of N-(4-hydroxy-2-methylphenyl)ethanesulfonamide derivatives that have improved solubility and bioavailability. Another area of research is the use of N-(4-hydroxy-2-methylphenyl)ethanesulfonamide in combination with other drugs or therapies to enhance its effectiveness. Additionally, further studies are needed to elucidate the mechanisms of action of N-(4-hydroxy-2-methylphenyl)ethanesulfonamide and to identify new therapeutic applications for this promising compound.
Métodos De Síntesis
N-(4-hydroxy-2-methylphenyl)ethanesulfonamide can be synthesized through a simple two-step reaction process. In the first step, 4-hydroxy-2-methylbenzenesulfonamide is prepared by reacting 4-hydroxy-2-methylbenzenesulfonyl chloride with ammonia. In the second step, 4-hydroxy-2-methylbenzenesulfonamide is reacted with ethyl chloroacetate in the presence of a base, such as sodium hydroxide or potassium carbonate, to yield N-(4-hydroxy-2-methylphenyl)ethanesulfonamide.
Aplicaciones Científicas De Investigación
N-(4-hydroxy-2-methylphenyl)ethanesulfonamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is cancer treatment. Studies have shown that N-(4-hydroxy-2-methylphenyl)ethanesulfonamide inhibits the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death. N-(4-hydroxy-2-methylphenyl)ethanesulfonamide has also been shown to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow and spread.
N-(4-hydroxy-2-methylphenyl)ethanesulfonamide has also shown potential in treating inflammation and neurodegenerative disorders. Inflammation is a key factor in many diseases, including arthritis, asthma, and cardiovascular disease. N-(4-hydroxy-2-methylphenyl)ethanesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. In addition, N-(4-hydroxy-2-methylphenyl)ethanesulfonamide has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C9H13NO3S |
|---|---|
Peso molecular |
215.27 g/mol |
Nombre IUPAC |
N-(4-hydroxy-2-methylphenyl)ethanesulfonamide |
InChI |
InChI=1S/C9H13NO3S/c1-3-14(12,13)10-9-5-4-8(11)6-7(9)2/h4-6,10-11H,3H2,1-2H3 |
Clave InChI |
JWLNBNLFWOCVON-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)NC1=C(C=C(C=C1)O)C |
SMILES canónico |
CCS(=O)(=O)NC1=C(C=C(C=C1)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



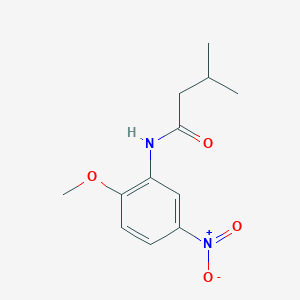
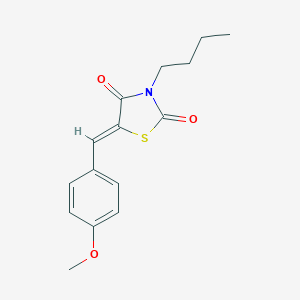

![3,4-dimethoxy-N'-[(3-methylphenoxy)acetyl]benzohydrazide](/img/structure/B229651.png)
![N-[2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B229652.png)
![2-chloro-N-[2-[2-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B229653.png)
![4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B229659.png)

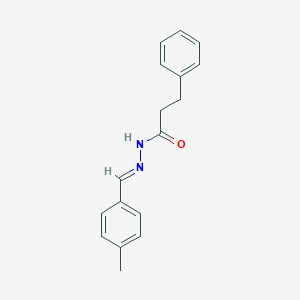
![2-(3-methylphenoxy)-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B229663.png)
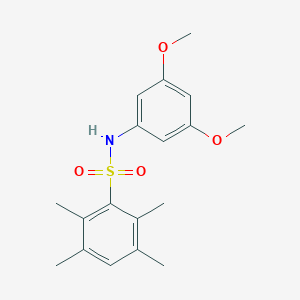
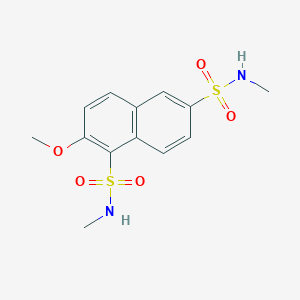
![16-acetyl-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione](/img/structure/B229670.png)
![Methyl 4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoate](/img/structure/B229671.png)